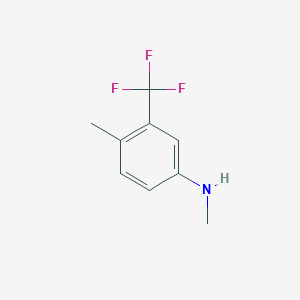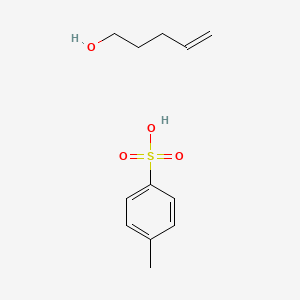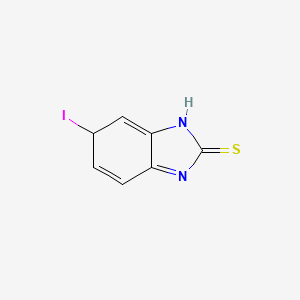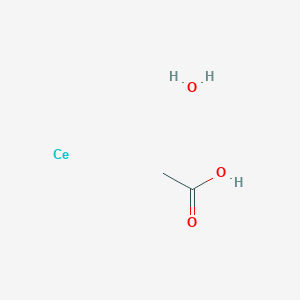
N,4-dimethyl-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-dimethyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N. It is a derivative of aniline, where the aniline ring is substituted with a trifluoromethyl group at the 3-position and two methyl groups at the nitrogen and 4-position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
N,4-dimethyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
N,4-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
N,4-dimethyl-3-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and protein interactions, where the compound’s unique structure can provide insights into biological mechanisms.
Medicine: As a precursor in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: In the production of specialty chemicals, dyes, and polymers, where its unique properties can enhance the performance of the final products.
作用机制
The mechanism by which N,4-dimethyl-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-4-(trifluoromethyl)aniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Methyl-3-(trifluoromethyl)aniline: Lacks the dimethylamino group, resulting in different chemical properties and uses.
3-Trifluoromethylaniline: A simpler structure with only the trifluoromethyl group, used in different contexts compared to N,4-dimethyl-3-(trifluoromethyl)aniline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in applications requiring enhanced performance and stability.
属性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC 名称 |
N,4-dimethyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-6-3-4-7(13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3 |
InChI 键 |
ANQCMSZQQLOCJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)



![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)
![(3S,3aS,6S)-3-(tert-Butyldimethylsilyloxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B12341442.png)



![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)


![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)

